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potassium;(2E,4E)-hexa-2,4-dienoate

Food preservation aqueous formulation solubility

Potassium (2E,4E)-hexa-2,4-dienoate, universally known as potassium sorbate (E202), is the potassium salt of sorbic acid and the most widely used sorbate preservative globally across food, beverage, personal care, and pharmaceutical sectors. It is a white crystalline solid with molecular formula C₆H₇KO₂ (MW 150.22 g/mol), recognized as GRAS by the US FDA under 21 CFR 182.3640 and assigned a group ADI of 0–25 mg/kg body weight by JECFA/WHO.

Molecular Formula C6H7KO2
Molecular Weight 150.22 g/mol
Cat. No. B7800302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;(2E,4E)-hexa-2,4-dienoate
Molecular FormulaC6H7KO2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)[O-].[K+]
InChIInChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+;
InChIKeyCHHHXKFHOYLYRE-STWYSWDKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2E,4E)-Hexa-2,4-Dienoate (Potassium Sorbate, E202): A Baseline Profile of the Leading Sorbate Preservative for Scientific Procurement


Potassium (2E,4E)-hexa-2,4-dienoate, universally known as potassium sorbate (E202), is the potassium salt of sorbic acid and the most widely used sorbate preservative globally across food, beverage, personal care, and pharmaceutical sectors [1]. It is a white crystalline solid with molecular formula C₆H₇KO₂ (MW 150.22 g/mol), recognized as GRAS by the US FDA under 21 CFR 182.3640 and assigned a group ADI of 0–25 mg/kg body weight by JECFA/WHO [2]. Its primary mechanism of antimicrobial action relies on the pH-dependent equilibrium between the salt and its undissociated acid form, which penetrates microbial cell membranes and disrupts intracellular pH homeostasis, inhibiting moulds, yeasts, and a broad range of bacteria most effectively below pH 6.5 [3].

Why Potassium (2E,4E)-Hexa-2,4-Dienoate Cannot Be Indiscriminately Substituted by Other Sorbate Salts or Common Preservatives


Although the sorbate preservative class shares a common sorbic acid active moiety, the choice of counterion and formulation profoundly alters water solubility, oxidative stability, effective pH range, regulatory ADI ceiling, and organism-specific potency [1]. Direct substitution of potassium sorbate with sorbic acid fails in aqueous systems due to a ~364-fold solubility deficit; substitution with sodium sorbate is industrially impractical because the solid form rapidly auto-oxidizes on atmospheric exposure [2]; and substitution with sodium benzoate or calcium propionate shifts both the effective pH window (sorbate remains active up to pH 6.5 versus benzoate's ≤4.5) and the safety margin (sorbate ADI is 5× higher than benzoate) [3]. Evidence presented below quantifies these differentials across six independent dimensions, establishing that potassium sorbate occupies a distinct performance-safety-solubility niche that generic class substitution systematically fails to replicate.

Quantitative Differentiation Evidence for Potassium (2E,4E)-Hexa-2,4-Dienoate Against Five Key Comparators


Water Solubility: Potassium Sorbate (58.2% w/w at 20°C) Versus Sorbic Acid (0.16% w/w at 20°C) — A ~364-Fold Advantage for Aqueous Formulation

Potassium sorbate exhibits water solubility of 58.2% (58.2 g/100 mL) at 20°C [1], compared with sorbic acid which dissolves at only 0.16% (0.16 g/100 mL) under identical temperature conditions [2]. This represents an approximately 364-fold greater aqueous solubility. The consequence is that potassium sorbate enables preparation of 50% (w/v) stock solutions for industrial dosing, whereas sorbic acid is practically insoluble and unsuitable for aqueous systems without organic co-solvents [3]. This solubility difference is the primary reason potassium sorbate is used in approximately twice as many pharmaceutical formulations as sorbic acid .

Food preservation aqueous formulation solubility sorbic acid stock solution preparation

Spore Germination Inhibition: Potassium Sorbate ED50 of 225 ppm Versus Sorbic Acid ED50 of 1,201 ppm Against Fusarium oxysporum — 5.3-Fold Superior Potency

In a direct comparative in vitro study assessing inhibition of Fusarium oxysporum f.sp. radicis-cucumerinum spore germination at pH 6.4, potassium sorbate achieved an ED50 of 225 ppm, while sorbic acid required 1,201 ppm to achieve equivalent 50% inhibition [1]. This represents a 5.3-fold greater potency for the potassium salt. Notably, for mycelial growth inhibition under the same conditions, the ranking reversed: sorbic acid ED50 was 976 ppm versus 1,292 ppm for potassium sorbate, reflecting the differential bioavailability of the undissociated acid form within hyphal versus spore structures [1]. The spore germination result demonstrates that potassium sorbate provides superior control at the critical early stage of fungal contamination, when inoculum loads are low.

antifungal spore germination ED50 Fusarium oxysporum food spoilage fungi

Anti-Vibrio Potency: Potassium Sorbate MIC of 30 µg/mL Versus Sodium Benzoate MIC of 300 µg/mL — 10-Fold Greater Potency Against Vibrio parahaemolyticus

In a head-to-head evaluation of growth inhibition of Vibrio parahaemolyticus in laboratory media at pH 6.7, potassium sorbate inhibited growth at concentrations as low as 30 µg/mL, while sodium benzoate required 300 µg/mL [1]. This represents a 10-fold potency advantage for potassium sorbate. Furthermore, at slightly higher concentrations, potassium sorbate enhanced the rate of thermal inactivation of V. parahaemolyticus, a property not observed to the same degree with sodium benzoate [1]. The study concluded that potassium sorbate is among the most effective traditional food preservatives for controlling Vibrio species in slightly acidic to near-neutral low-fat foods.

antimicrobial Vibrio parahaemolyticus MIC seafood preservation food safety

Acceptable Daily Intake (ADI) Safety Margin: Potassium Sorbate ADI of 0–25 mg/kg bw Versus Sodium Benzoate ADI of 0–5 mg/kg bw — 5-Fold Wider Regulatory Safety Window

The JECFA/WHO-established group ADI for sorbic acid and its potassium, calcium, and sodium salts is 0–25 mg/kg body weight [1], while the group ADI for benzoic acid and benzoate salts (including sodium benzoate) is 0–5 mg/kg body weight [2]. This 5-fold higher ADI ceiling for sorbates reflects their more favorable metabolic profile: sorbic acid is a straight-chain unsaturated fatty acid that undergoes β-oxidation to CO₂ and H₂O, analogous to dietary fatty acids, whereas benzoate requires conjugation with glycine (hippuric acid pathway) and can saturate this detoxification route at high intake levels [3]. A dietary exposure assessment in Algeria found that at the 95th percentile, sodium benzoate intake exceeded its ADI, while potassium sorbate remained within safe limits [4]. Additionally, the oral LD50 of potassium sorbate in rats is 4,920 mg/kg, with toxicity reported as approximately 1/40 that of sodium benzoate [5].

food safety toxicology ADI regulatory compliance JECFA

Shelf-Life Extension in Baked Goods: Potassium Sorbate Improves Mould-Free Shelf Life by 106% Versus Calcium Propionate at 26% — 4.1-Fold Superior Efficacy at Equivalent Dose

In a controlled study on the mould-free shelf life (MFSL) of wrapped part-baked baguettes, the addition of 0.15% potassium sorbate by flour weight improved shelf life by 106% over untreated controls, compared with only a 26% improvement achieved by 0.15% calcium propionate under identical conditions [1]. This represents a 4.1-fold greater shelf-life extension benefit. Additionally, a factorial-design study ranking preservative effectiveness in bread found the order: potassium sorbate + ethanol > calcium propionate + ethanol > potassium sorbate alone > calcium propionate alone [2]. Potassium sorbate's fungistatic potency advantage is attributed to its broader spectrum against yeast species that propionates do not adequately control, including Saccharomyces and Zygosaccharomyces spp. .

bakery preservation shelf life mould inhibition calcium propionate bread spoilage

Broad-Spectrum Antimicrobial Coverage: Potassium Sorbate Effective Against All Tested Microorganisms at 100 mg/L Versus Sodium Benzoate Requiring 400 mg/L for Resistant Strains

A comprehensive efficacy study against food spoilage bacteria and fungi isolated from mango, lemon, and orange tested both preservatives at 100, 200, 300, and 400 mg/L [1]. Potassium sorbate was found effective against all tested microorganisms at the lowest tested concentration of 100 mg/L. In contrast, sodium benzoate failed to inhibit Bacillus cereus and Aspergillus sp. at 100–300 mg/L, requiring 400 mg/L for growth suppression of these organisms [1]. In a separate study on Zygosaccharomyces bailii in salsa mayonnaise, potassium sorbate suppressed the yeast significantly (P < 0.05) more than sodium benzoate did at equivalent concentrations (0.05–0.30% wt/wt), and potassium sorbate alone was statistically equivalent in efficacy to an equal-mass combination of both preservatives [2].

broad-spectrum antimicrobial food spoilage MIC bacteria and fungi

Evidence-Backed Industrial Application Scenarios for Potassium (2E,4E)-Hexa-2,4-Dienoate Where Quantitative Differentiation Drives Procurement Decisions


Aqueous Beverage and Liquid Pharmaceutical Preservation Where Sorbic Acid Is Impractical

Products requiring direct preservative dissolution into aqueous phases—including carbonated and non-carbonated beverages, liquid oral pharmaceuticals, syrups, and water-based cosmetic creams—benefit decisively from potassium sorbate's 58.2% water solubility (versus sorbic acid's 0.16%) [1]. This enables preparation of 50% stock solutions for precision metered dosing without organic co-solvents, eliminating ethanol or propylene glycol from the formulation. The resulting workflow simplification, coupled with the ability to achieve uniform preservative distribution, makes potassium sorbate the default choice for aqueous systems where sorbic acid is functionally unusable.

Neutral-to-Moderate-Acid Food Products (pH 4.5–6.5) Where Benzoate Efficacy Collapses

For food products with pH between 4.5 and 6.5—such as cheese, processed meats, bakery fillings, and certain sauces—potassium sorbate retains meaningful antimicrobial activity, whereas sodium benzoate becomes largely ineffective above pH ~4.5 due to the predominance of the ionized (non-antimicrobial) form [2]. The wider effective pH range of sorbate (up to pH 6.5 vs benzoate's ceiling of ~4.5) directly expands the formulation window for product developers seeking preservative protection without excessive acidification that compromises taste or texture.

Bakery Products Requiring Maximum Mould-Free Shelf Life Without Yeast Fermentation Interference

In chemically leavened bakery products (cakes, pastries, tortillas, muffins) where yeast fermentation is not a process requirement, potassium sorbate delivers a 106% shelf-life improvement at 0.15% flour weight versus only 26% for calcium propionate at the identical dose [3]. For yeast-leavened products, specialty sorbate grades (e.g., Panosorb®) are engineered to dissolve during baking, avoiding fermentation inhibition while still providing superior finished-product mould protection. The preservative effectiveness ranking of potassium sorbate > calcium propionate in bread systems is supported by independent factorial-design studies [4].

Pediatric and High-Consumption Product Categories Where ADI Margin Is a Regulatory and Safety Priority

For products with high daily consumption rates (staple foods, daily-use oral pharmaceuticals) or targeted at vulnerable populations (infants, children), potassium sorbate's 5× wider ADI margin (25 mg/kg bw vs 5 mg/kg bw for sodium benzoate) provides critical headroom against cumulative dietary exposure limits [5]. This is particularly relevant given that dietary exposure assessments have documented sodium benzoate intake exceeding ADI at the 95th percentile in certain populations, while potassium sorbate intake remains within safe limits [6]. The metabolic pathway of sorbate (β-oxidation to CO₂ and H₂O, analogous to dietary fatty acids) further supports safety in chronic-use formulations.

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